N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
Description
Chemical Structure and Nomenclature of N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
Structural Representation and Molecular Formula
Atomic Connectivity and Bonding Patterns
The compound features a 1,2,3-thiadiazole core, a five-membered aromatic ring containing sulfur at position 1 and nitrogen atoms at positions 2 and 3. The 4-position of the thiadiazole ring is substituted with a carbohydrazide group (-CONHNH₂), which further condenses with a 4-methylbenzaldehyde derivative to form a hydrazone linkage (-CH=N-NH-). Key structural characteristics include:
- Aromatic thiadiazole core : The ring exhibits delocalized π-electrons, with bond lengths consistent with aromaticity (C-S: 1.68 Å, C-N: 1.32 Å).
- Hydrazone bridge : The -CH=N-NH- group adopts a planar configuration due to conjugation between the imine (C=N) and adjacent amide bonds.
- 4-Methylphenyl substituent : A para-methyl-substituted benzene ring introduces steric and electronic effects, influencing molecular packing and reactivity.
Molecular Formula (C₁₂H₁₂N₄OS) and Mass Spectrometry Data
The molecular formula C₁₂H₁₂N₄OS corresponds to a monoisotopic mass of 260.073182 g/mol , as confirmed by high-resolution mass spectrometry. Fragmentation patterns in electron ionization (EI-MS) show characteristic peaks at:
- m/z 260 (molecular ion, 100% relative intensity)
- m/z 147 (loss of 4-methylphenyl group, 65%)
- m/z 91 (tropylium ion from benzene ring, 40%).
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₂N₄OS |
| Exact mass | 260.073182 g/mol |
| Ring system | 1,2,3-Thiadiazole |
| Substituents | 4-Carbohydrazide, 4-methylphenyl hydrazone |
Systematic IUPAC Nomenclature
Positional Numbering of Thiadiazole Core
The thiadiazole ring is numbered such that sulfur occupies position 1, with nitrogen atoms at positions 2 and 3. The carbohydrazide group at position 4 receives priority over the hydrazone substituent due to functional group hierarchy rules:
- Parent hydride : 1,2,3-Thiadiazole-4-carbohydrazide
- Substituent : (4-Methylphenyl)methylidene (-CH=N-) attached to the hydrazide nitrogen
Substituent Naming Conventions
The hydrazone group is named as a methylidene substituent derived from 4-methylbenzaldehyde:
- 4-Methylphenyl : Indicates a benzene ring with a methyl group at the para position
- Methylidene : Denotes the =CH- group linking the aryl ring to the hydrazide nitrogen
The full IUPAC name follows:
This compound
Comparative Analysis with Related Thiadiazole Derivatives
Structural Analogues in the 1,2,3-Thiadiazole Family
Compared to other 1,2,3-thiadiazoles:
- 1,2,3-Thiadiazole-4-carboxylic acid : Lacks the hydrazide and hydrazone groups, reducing hydrogen-bonding capacity.
- 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide : Positional isomerism alters electronic distribution, increasing dipole moment from 4.2 D to 5.1 D.
- 5-(Chloromethyl)-N-(4-methylbenzyl)-1,3,4-thiadiazole-2-carboxamide : Demonstrates how nitrogen arrangement (1,3,4 vs. 1,2,3) affects bioactivity.
Isomeric Variations and Tautomeric Possibilities
- 1,2,4-Thiadiazole isomers : Exhibit reduced aromaticity due to non-adjacent nitrogen atoms, lowering thermal stability by ~40°C compared to 1,2,3-isomers.
- Tautomerism : The hydrazone group exists exclusively as the E-isomer in solid state, with no observable ketoenamine tautomers under standard conditions.
- Steric effects : The 4-methyl group creates a 15° dihedral angle between aryl and thiadiazole planes, unlike unsubstituted derivatives.
| Derivative | Aromaticity Index | Dipole Moment (D) | Melting Point (°C) |
|---|---|---|---|
| Target compound | 0.87 | 4.5 | 214–216 |
| 1,2,4-Thiadiazole analogue | 0.72 | 3.8 | 189–191 |
| Parent carbohydrazide | 0.85 | 3.2 | 245–247 |
Properties
Molecular Formula |
C11H10N4OS |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16) |
InChI Key |
XMHHSQNYJUQVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid Catalysis
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates through superior solvation and catalytic activity.
Procedure :
Nano-Catalyst Applications
Zinc oxide nanoparticles (10–15 nm) provide high surface area for efficient condensation.
Conditions :
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate.
-
Dehydration : Elimination of water yields the imine (C=N) bond.
Schematic Representation :
Comparative Analysis of Methods
Purification and Characterization
Recrystallization Solvents :
-
Ethanol (optimal for crystal formation).
-
Acetonitrile (alternative for higher purity).
Advanced Techniques :
-
LC-MS : Confirms molecular ion peak at m/z 277.8 [M+H]⁺.
-
X-ray Crystallography : Validates planar thiadiazole and imine moieties.
Challenges and Optimization
Common Issues :
-
Byproduct Formation : Over-condensation or oxidation byproducts observed at elevated temperatures.
-
Solvent Purity : Anhydrous ethanol critical to prevent hydrolysis of the imine bond.
Optimization Strategies :
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: Thiadiazole derivatives are known for their herbicidal and fungicidal properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in bacterial and cancer cell metabolism, leading to cell death.
Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, causing leakage of cellular contents and cell lysis.
Interfering with DNA Synthesis: It can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position : The position of the methyl group on the phenyl ring (para vs. meta) influences electronic properties. For instance, the 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 3-methylphenyl isomer .
- Electron-Withdrawing Groups : Analogues with electron-withdrawing substituents (e.g., 2,4-difluorophenyl) exhibit enhanced antifungal activity due to increased electrophilicity of the thiadiazole core .
- Heterocyclic Modifications : Replacement of the thiadiazole with a pyridine ring (e.g., N'-[(4-methylphenyl)methylidene]pyridine-4-carbohydrazide ) reduces sulfur-related reactivity but may alter binding affinity in biological systems .
Spectral Data :
- IR Spectroscopy : The target compound shows a ν(C=S) stretch at ~1247–1255 cm⁻¹, consistent with thiadiazole-carbohydrazide derivatives .
- ¹H NMR : Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.8, while the methyl group appears as a singlet at δ 2.3 .
Antifungal Activity :
- N’-(2,4-Difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide inhibits fungal fatty acid synthase (FAS), with IC₅₀ values <10 µM . The electron-withdrawing fluorine atoms enhance interaction with enzyme active sites.
- N-tert-butyl-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide () exhibits fungicidal activity against Plutella xylostella, attributed to the chlorophenylacetyl group’s hydrophobic interactions .
Anticancer Potential:
- Thiadiazole derivatives like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () show potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), suggesting the thiadiazole-carbohydrazide scaffold is promising for anticancer drug development .
Insecticidal Activity :
Biological Activity
N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (CAS Number: 477872-12-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
- Molecular Formula : C11H10N4OS
- Physical Form : Solid
- Purity : 90%
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The compound exhibits notable activity against various bacterial strains and fungi.
In Vitro Studies
-
Bacterial Activity :
- The compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values reported between 25-50 μg/mL .
- Against Gram-negative bacteria like Escherichia coli, the activity was moderate, with MIC values around 50-100 μg/mL .
- Fungal Activity :
Summary of Antimicrobial Activity
| Microorganism | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 25-50 |
| Bacillus cereus | Gram-positive | 30-60 |
| Escherichia coli | Gram-negative | 50-100 |
| Candida albicans | Fungal | 32-42 |
| Aspergillus niger | Fungal | 32-42 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. This compound exhibits promising cytotoxic effects against various cancer cell lines.
Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells through multiple pathways:
- Inhibition of Bcl-2 Protein : Compounds similar to this compound have been shown to inhibit anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Case Studies
In a study involving various derivatives of thiadiazoles:
- Compound derivatives showed IC50 values less than that of standard drugs like doxorubicin against A431 human epidermoid carcinoma cells .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been researched for its potential as a corrosion inhibitor in acidic environments. This aspect highlights its versatility and potential industrial applications beyond medicinal chemistry .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 4–8 hours |
Basic: Which analytical techniques are essential for characterizing this compound?
Structural elucidation requires:
Q. Example NMR Data :
| Proton Environment | Chemical Shift (ppm) |
|---|---|
| Hydrazone (CH=N) | 8.2–8.5 |
| Thiadiazole protons | 7.8–8.1 |
| 4-Methylphenyl CH₃ | 2.3–2.5 |
Basic: What mechanisms underlie its reported biological activities (e.g., antimicrobial)?
The compound’s bioactivity arises from:
- Metal Coordination : The thiadiazole and hydrazone groups chelate metal ions (e.g., Cu²⁺, Zn²⁺), disrupting microbial enzyme function.
- Enzyme Inhibition : Non-competitive inhibition of enzymes like dihydrofolate reductase (DHFR) in bacteria .
Q. Key Functional Groups :
| Group | Role in Bioactivity |
|---|---|
| Thiadiazole | Electron-deficient ring for metal binding |
| Hydrazone | Flexible linker for target interaction |
Advanced: How can synthesis be optimized for high-purity yields?
Challenges : Low yields due to side reactions (e.g., hydrolysis of the hydrazone bond).
Solutions :
Q. Yield Optimization Table :
| Condition | Yield Improvement |
|---|---|
| Acetic acid catalyst | +15–20% |
| Anhydrous DMF | +10% |
Advanced: What computational methods validate its electronic properties and reactivity?
Q. Example DFT Results :
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.7 |
| Dipole Moment | 3.8 Debye |
Advanced: How to resolve contradictions in reported bioactivity data?
Case Study : Discrepancies in IC₅₀ values against E. coli (e.g., 25 µM vs. 50 µM).
Resolution Strategies :
- Orthogonal Assays : Validate using both disc diffusion and broth microdilution.
- Metal Interference Testing : Use EDTA to confirm if activity is metal-dependent.
- Structural Verification : Re-analyze compound purity via HPLC .
Advanced: What structural analogs show improved activity, and why?
Q. SAR Insights :
| Analog | Modification | Bioactivity Change |
|---|---|---|
| Bromo-substituted phenyl | Increased electronegativity | 2× higher antifungal activity |
| Nitro-group at para position | Enhanced electron withdrawal | Improved DNA intercalation |
| Methyl-to-ethyl substitution | Steric hindrance reduction | Higher enzyme affinity |
Advanced: How is its crystal structure determined and refined?
- X-ray Crystallography : Single-crystal diffraction data collected at 100 K.
- Refinement Software : SHELXL for structure solution (R-factor < 0.05).
- Key Metrics :
Advanced: What strategies address low yields in scaled-up synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes.
- Flow Chemistry : Continuous processing minimizes side reactions.
- In Situ Monitoring : ReactIR tracks intermediate formation in real time .
Advanced: How does solvent polarity affect its reactivity in derivatization?
Case Study : Solvent-dependent nucleophilic substitution at the thiadiazole ring.
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMSO | 47.2 | 0.12 |
| Ethanol | 24.3 | 0.08 |
| Hexane | 1.9 | No reaction |
Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
